N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide is an anthraquinone-derived compound featuring a piperidinylacetamide substituent at the 1-position of the anthracenedione core. Anthraquinone derivatives are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and antiplatelet properties, as well as their applications in materials science (e.g., dyes, sensors) . The piperidine moiety in this compound introduces a cyclic amine group, which may enhance solubility and modulate pharmacokinetic properties compared to other substituents like thiols or halogens .
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-18(13-23-11-4-1-5-12-23)22-17-10-6-9-16-19(17)21(26)15-8-3-2-7-14(15)20(16)25/h2-3,6-10H,1,4-5,11-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLYAYXFYIBBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 1-aminoanthraquinone with piperidin-1-ylacetic acid or its derivatives. The reaction is usually carried out under standard amide formation conditions, often employing coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to introduce additional functional groups.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups under suitable conditions.
Substitution: The piperidine moiety can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The anthraquinone core can intercalate with DNA, disrupting cellular processes and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of anthraquinone derivatives are highly dependent on the substituent’s position and functional groups. Key structural analogues and their characteristics are summarized below:
Key Observations :
- Positional Effects: Substituents at the 1-position of the anthraquinone core generally exhibit superior bioactivity compared to those at the 2-position. For example, thioacetamides at the 1-position showed 2–3× higher radical-scavenging activity than their 2-position isomers .
- Functional Group Impact :
- Piperidine vs. Thiols : The piperidinyl group may improve solubility and bioavailability due to its basic nitrogen, whereas thiols enhance antioxidant capacity via radical quenching .
- Halogen vs. Acyl Groups : Chloro derivatives (e.g., 2-chloroacetamides) are precursors for bioactive conjugates (e.g., GABA derivatives), while benzamide groups enable chelation-assisted catalysis .
Key Observations :
- Acid chloride methods typically achieve higher yields (>90%) compared to coupling agents like DCC (24% yield for 2-methylbenzoic acid coupling) .
- Thioacetamide synthesis benefits from mild conditions (room temperature, DMF), enabling scalability .
Pharmacological and Functional Comparisons
Key Observations :
- The piperidinyl derivative’s pharmacological profile remains underexplored but may combine the solubility of cyclic amines with anthraquinone’s inherent bioactivity.
- Thioacetamides and GABA-chloro derivatives highlight the versatility of anthraquinone acetamides in targeting oxidative stress and microbial pathogens .
Physical and Chemical Properties
Key Observations :
- Crystallographic data (e.g., monoclinic systems) for anthraquinone derivatives enable precise structural analysis, aiding in drug design .
- Functional groups like GABA or piperidine significantly alter solubility, impacting formulation strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
